![molecular formula C15H22FN3O2 B5756912 N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5756912.png)
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety.
Mecanismo De Acción
The exact mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine and other neurotransmitter systems. FPPP has been shown to act as a partial agonist at dopamine receptors, which may contribute to its therapeutic effects in schizophrenia. FPPP has also been shown to enhance the release of dopamine and other neurotransmitters, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects
FPPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the modulation of intracellular signaling pathways. FPPP has been shown to increase the expression of genes involved in synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. FPPP has also been shown to modulate the activity of intracellular signaling pathways, including the MAPK/ERK pathway, which is involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for lab experiments, including its high affinity for dopamine receptors, its ability to modulate the activity of other neurotransmitter systems, and its potential therapeutic applications in the treatment of neurological disorders. However, FPPP also has several limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps during synthesis.
Direcciones Futuras
There are several future directions for research on FPPP, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the elucidation of the exact mechanism of action. Future studies may also focus on the optimization of FPPP derivatives with improved pharmacological properties and reduced toxicity. Additionally, the potential use of FPPP as a tool for studying the role of dopamine and other neurotransmitter systems in neurological disorders may also be explored.
Métodos De Síntesis
FPPP is synthesized by the reaction between 3-fluorophenylacetic acid and 1-(2-hydroxyethyl)piperazine in the presence of thionyl chloride. The resulting intermediate is then treated with propionyl chloride to yield the final product, FPPP. The synthesis of FPPP is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
Aplicaciones Científicas De Investigación
FPPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Several studies have reported that FPPP exhibits a high affinity for dopamine receptors, particularly the D2 receptor subtype, which is implicated in the pathophysiology of schizophrenia. FPPP has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which are involved in the regulation of mood and anxiety.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c16-13-2-1-3-14(12-13)17-15(21)4-5-18-6-8-19(9-7-18)10-11-20/h1-3,12,20H,4-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCHVKAFGXKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.